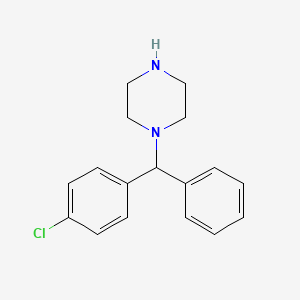

Norchlorcyclizine

描述

Historical Context of Piperazine (B1678402) Derivatives in Drug Discovery

The journey of piperazine in medicine began with its use as an anthelmintic agent to treat parasitic worm infections. wikipedia.org Over the decades, medicinal chemists discovered that the piperazine moiety could be functionalized to interact with a wide range of biological targets. This led to the development of a vast number of piperazine-containing drugs with diverse therapeutic applications, solidifying its status as a "privileged scaffold" in drug discovery. jocpr.com

Significance of the Piperazine Moiety as a Pharmacophore

The piperazine ring is considered a valuable pharmacophore for several reasons. Its two nitrogen atoms can be readily substituted, allowing for the fine-tuning of a molecule's pharmacological profile. jocpr.com The chair-like conformation of the piperazine ring provides a rigid and defined three-dimensional structure that can facilitate optimal binding to target proteins. nih.gov Furthermore, the presence of the nitrogen atoms often enhances the water solubility of drug candidates, which is a crucial factor for their bioavailability. nih.gov The piperazine scaffold's ability to engage in various interactions, such as hydrogen bonding and hydrophobic interactions, makes it a versatile component in designing potent and selective ligands. nih.govresearchgate.net

Overview of Therapeutic Areas Targeted by Piperazine-Containing Compounds

The versatility of the piperazine scaffold is evident in the broad spectrum of diseases treated by drugs containing this moiety. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, antihistamines, anticancer agents, antivirals, and agents for cardiovascular diseases. researchgate.netnih.govresearchgate.net This wide range of applications underscores the remarkable adaptability of the piperazine ring in medicinal chemistry. nih.gov

属性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |

| Record name | Norchlorcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00891490 | |

| Record name | Norchlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-26-4 | |

| Record name | Norchlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norchlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorobenzhydryl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORCHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 1 4 Chlorobenzhydryl Piperazine

Synthesis of 1-(4-Chlorobenzhydryl)piperazine

The most common and well-documented synthesis of 1-(4-chlorobenzhydryl)piperazine proceeds through a three-step sequence starting from 4-chlorobenzophenone (B192759). This process involves reduction of the ketone, conversion of the resulting alcohol to a chloride, and finally, nucleophilic substitution with piperazine (B1678402).

Reduction of 4-Chlorobenzophenone to Benzhydrol

The initial step in the synthesis is the reduction of the carbonyl group in 4-chlorobenzophenone to a hydroxyl group, yielding 4-chlorobenzhydrol (B192747). The most frequently employed reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.govtandfonline.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, often in combination with another solvent like tetrahydrofuran (B95107) (THF) to ensure solubility of the starting material. nih.govtandfonline.com The reaction mixture is often cooled initially and then allowed to warm to room temperature. nih.gov An alternative method utilizes aluminum powder in a mixture of methanol, water, and sodium hydroxide. patsnap.com

Table 1: Comparison of Reduction Methods for 4-Chlorobenzophenone

| Reagent(s) | Solvent(s) | Temperature | Yield | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, THF | 0°C to Room Temp. | 92% | nih.gov |

| Sodium Borohydride (NaBH₄) | Ethanol | Not specified | Not specified | tandfonline.com |

| Aluminum powder, NaOH | Methanol, Water | 40-45°C | High | patsnap.com |

Conversion of Benzhydrol to 4-Chlorobenzhydryl Chloride

The intermediate, 4-chlorobenzhydrol, is subsequently converted into the more reactive 4-chlorobenzhydryl chloride. This is a crucial activation step for the final reaction with piperazine. Common chlorinating agents include thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl). nih.govchemicalbook.comasianpubs.org When using thionyl chloride, the reaction is often performed in a solvent like dichloromethane (B109758) (MDC). nih.gov Alternatively, reacting 4-chlorobenzhydrol with concentrated HCl can be done in a solvent such as toluene (B28343), sometimes with the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to enhance the reaction rate. chemicalbook.com The product of this step is often used directly in the next stage without extensive purification. chemicalbook.comasianpubs.org

Table 2: Chlorination Methods for 4-Chlorobenzhydrol

| Reagent(s) | Solvent(s) | Conditions | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane | Room Temperature, overnight | nih.gov |

| Concentrated HCl | Toluene | 60°C, 2.5 hours | chemicalbook.comasianpubs.org |

| Concentrated HCl, Tetrabutylammonium bromide | Toluene | 40-45°C, 6-7 hours | chemicalbook.com |

Reaction of 4-Chlorobenzhydryl Chloride with Piperazine

The final step is the N-alkylation of piperazine with 4-chlorobenzhydryl chloride. This nucleophilic substitution reaction forms the target molecule. The reaction is typically conducted by heating the two reactants in a suitable solvent. To neutralize the hydrogen chloride formed during the reaction and to drive the reaction to completion, a base such as anhydrous potassium carbonate or an excess of piperazine itself is used. tandfonline.comchemicalbook.com Catalysts like potassium iodide (KI) are also frequently added. chemicalbook.comlookchem.com Various solvents can be employed, including toluene, dimethylformamide (DMF), and butanone. nih.govtandfonline.comchemicalbook.com One procedure reports a high yield of 92% when using toluene as a solvent with DMF and KI. chemicalbook.comlookchem.com

Table 3: Conditions for the Synthesis of 1-(4-Chlorobenzhydryl)piperazine

| Reactants | Base(s) / Catalyst(s) | Solvent(s) | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzhydryl chloride, Piperazine | K₂CO₃, KI | Butanone | Reflux (18h) | 57% | chemicalbook.com |

| 4-Chlorobenzhydryl chloride, Piperazine | Anhydrous K₂CO₃ | DMF | 80°C | Not specified | nih.govtandfonline.com |

| 4-Chlorobenzhydryl chloride, Piperazine | KI | Toluene, DMF | 80°C to Reflux (12h) | 92% | chemicalbook.comlookchem.com |

Alternative Synthetic Routes and Optimization

To improve efficiency and reduce the need for isolating intermediates, one-pot or streamlined synthetic approaches have been developed. In these methods, sequential reactions are carried out in the same reaction vessel. For instance, after the formation of 4-chlorobenzhydryl chloride, the crude product can be directly reacted with piperazine without isolation, saving time and resources. chemicalbook.comasianpubs.org A similar strategy is employed in the synthesis of meclizine (B1204245), where 1-(4-chlorobenzhydryl)piperazine is prepared and then reacted further with m-methylbenzyl chloride in the same pot. google.com Another example of a one-pot methodology in a related synthesis involves generating 1-(4-methoxyphenyl) piperazine in situ from diethanolamine, which is then reacted further, avoiding the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine. cscanada.net

Applying green chemistry principles to the synthesis of 1-(4-chlorobenzhydryl)piperazine involves several considerations aimed at reducing environmental impact and improving safety. unibo.it Key areas for improvement include the choice of solvents, the use of catalysts, and minimizing waste.

Solvent Selection : The use of hazardous solvents like dichloromethane could potentially be replaced with greener alternatives such as toluene or by minimizing their volume. unibo.it Water is used as a solvent in some work-up and reaction steps, which aligns with green chemistry principles. chemicalbook.com

Catalysis : The use of phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate (B86663) or tetrabutylammonium bromide, in the chlorination step can increase reaction efficiency, potentially allowing for milder conditions and reducing energy consumption. chemicalbook.comchegg.com

Process Simplification : Methods that avoid complex purification steps, such as high-vacuum distillation, by yielding a high-purity product directly are preferable for industrial-scale production and reduce energy consumption. google.com

Derivatization Strategies of 1-(4-Chlorobenzhydryl)piperazine

The secondary amine in the piperazine ring of 1-(4-Chlorobenzhydryl)piperazine serves as a prime site for chemical modification. Researchers have exploited this reactive site to introduce a wide array of functional groups and build complex molecular architectures. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules.

N-Substitution with Substituted Benzoyl Chlorides

A prevalent strategy for derivatizing 1-(4-Chlorobenzhydryl)piperazine involves its acylation with various substituted benzoyl chlorides. This nucleophilic substitution reaction typically occurs at the secondary amine of the piperazine ring, leading to the formation of N-benzoylpiperazine derivatives.

The general synthesis involves dissolving 1-(4-Chlorobenzhydryl)piperazine in a dry aprotic solvent, such as dichloromethane, and cooling the mixture in an ice bath. google.com A base, commonly triethylamine (B128534), is added to the solution to act as an acid scavenger. google.com Subsequently, the desired substituted benzoyl chloride is added, and the reaction is stirred at room temperature for several hours. google.com The progress of the reaction is often monitored by thin-layer chromatography (TLC). Upon completion, the final product can be isolated and purified using standard techniques like extraction and column chromatography. rsc.org One synthetic approach begins with the reduction of 4-chlorobenzophenone to 4-chlorobenzhydrol using sodium borohydride, followed by chlorination with thionyl chloride to yield 4-chlorobenzhydryl chloride. This intermediate is then reacted with piperazine to produce the core molecule, 1-(4-chlorobenzhydryl)piperazine, which is subsequently acylated.

This method has been used to synthesize a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have been characterized by various spectroscopic methods. rsc.org The disappearance of the N-H group signal in IR and ¹H NMR spectra confirms the successful N-substitution. rsc.org

Table 1: Examples of N-Substituted Benzoyl Derivatives of 1-(4-Chlorobenzhydryl)piperazine

| Substituent (R) on Benzoyl Chloride | Product Name | Yield (%) | Melting Point (°C) | Reference |

| 4-Chloro | 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride | 75 | 172.8 | researchgate.net |

| 4-Fluoro | 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride | 81 | 144.9 | researchgate.net |

| 4-Methoxy | 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride | 73 | 132.3 | researchgate.net |

| 4-Bromo | 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride | 75 | 155.3 | researchgate.net |

| 4-Nitro | 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride | 76 | 153.4 | researchgate.net |

| 4-Phenyl | 1-(4-Phenylbenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride | 70 | 152.1 | researchgate.net |

| 2,4-Difluoro | 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride | 90 | 215.5 (decomp.) | researchgate.net |

Formation of Carboxamide and Thioamide Derivatives

The synthesis of carboxamide and thioamide derivatives represents another key modification strategy. These functional groups are introduced by reacting 1-(4-Chlorobenzhydryl)piperazine with appropriate isocyanates or isothiocyanates.

For the preparation of N-alkyl-4-(4-chlorobenzhydryl)piperazine-1-carboxamides, 1-(4-Chlorobenzhydryl)piperazine is dissolved in dry dichloromethane. The solution is cooled in an ice bath, and triethylamine is added, followed by the addition of the relevant isocyanate derivative. The reaction mixture is typically stirred overnight at room temperature. A similar procedure is employed for the synthesis of the corresponding carbothioamides, where an isothiocyanate derivative is used instead of an isocyanate. Work-up procedures involve extraction with water and ammonium (B1175870) chloride solution to purify the products.

These reactions have led to a diverse library of carboxamide and thioamide derivatives, which have been extensively studied for their biological properties.

Table 2: Selected Carboxamide and Thioamide Derivatives of 1-(4-Chlorobenzhydryl)piperazine

| Reagent | Product Name | Yield (%) | Melting Point (°C) | Reference |

| 2,6-Dichlorophenyl isocyanate | N-(2,6-Dichlorophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide | 89 | 192.1 | |

| 4-Bromophenyl isocyanate | N-(4-Bromophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide | 37 | 195.5 | |

| 2-Phenylethyl isocyanate | N-(2-Phenylethyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide | 49 | 147.8 | |

| 4-Nitrophenyl isothiocyanate | N-(4-Nitrophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carbothioamide | 69 | 210.9 |

Synthesis of Piperazine Amides

Beyond reactions with isocyanates, piperazine amides of 1-(4-Chlorobenzhydryl)piperazine can be synthesized through the coupling of carboxylic acids to the piperazine nitrogen. This standard amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the piperazine scaffold to a vast array of molecular fragments.

The general procedure involves the activation of a carboxylic acid, which is then reacted with 1-(4-Chlorobenzhydryl)piperazine. Common activating agents include N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). This method has been successfully used to prepare a variety of piperazine amides. For instance, a series of (4-chlorobenzhydryl)piperazine amides were synthesized and evaluated as potential inhibitors of the Nav1.7 sodium channel. nih.gov Another approach involves reacting 1-(4-chlorobenzhydryl)piperazine with an acid chloride in the presence of a base like triethylamine. rsc.org

Incorporation into Hybrid Molecular Structures

The 1-(4-Chlorobenzhydryl)piperazine moiety is a valuable building block for creating complex hybrid molecules, where it is combined with other pharmacologically relevant scaffolds. This approach aims to develop multifunctional molecules that can interact with multiple biological targets.

A proposed pathway would be:

Synthesis of a Quinoline-4-carboxylic Acid from Isatin (B1672199): An appropriately substituted isatin can be reacted with a suitable ketone under basic conditions to yield a quinoline-4-carboxylic acid derivative. nih.gov

Amide Coupling: The resulting quinoline-4-carboxylic acid can then be coupled with 1-(4-Chlorobenzhydryl)piperazine. This would typically involve activating the carboxylic acid (e.g., converting it to an acid chloride or using peptide coupling reagents like HATU or EDC/HOBt) and then reacting it with the secondary amine of the piperazine moiety to form a stable amide bond. mdpi.com

This modular approach would allow for the systematic synthesis of a library of piperazinyl-quinoline-isatin hybrids for biological evaluation.

Similarly, the direct synthesis of a thiouracil amide derivative of 1-(4-Chlorobenzhydryl)piperazine is not explicitly detailed in the provided literature. However, a viable synthetic strategy can be constructed from known chemical transformations. The synthesis of uracil (B121893) and thiouracil derivatives is well-documented, with various methods available to introduce functional groups, such as a carboxylic acid, onto the pyrimidine (B1678525) ring. chemijournal.comconicet.gov.ar

A potential synthetic route is as follows:

Preparation of a Thiouracil-Carboxylic Acid: A thiouracil derivative bearing a carboxylic acid, such as 2-thiouracil-5-carboxylic acid, can be synthesized or obtained commercially. These are often prepared by building the pyrimidine ring from acyclic precursors that already contain the desired substituents.

Amide Bond Formation: This thiouracil-carboxylic acid can then be coupled with 1-(4-Chlorobenzhydryl)piperazine using standard amide bond formation protocols, as described in section 2.2.3. The carboxylic acid would be activated and then reacted with the piperazine to yield the desired thiouracil amide hybrid molecule.

This synthetic strategy provides a clear path to novel hybrid molecules combining the structural features of thiouracil and 1-(4-Chlorobenzhydryl)piperazine.

1,5-Disubstituted-1,2,3-Triazolines Containing the 1-(4-Chlorobenzhydryl)piperazine Moiety

The synthesis of 1,5-disubstituted-1,2,3-triazolines incorporating the 1-(4-chlorobenzhydryl)piperazine moiety can be achieved through multi-component reactions. One approach involves a one-pot, three-component reaction of a primary amine, a ketone, and an azide (B81097). neliti.com This method is considered thermodynamically controlled, with reaction yields increasing at higher temperatures. neliti.com For instance, the synthesis of 1,5-disubstituted 1,2,3-triazoles has been successfully performed using a metal-free multi-component reaction from a primary amine, ketones, and 4-nitrophenyl azide. neliti.com

Another strategy for creating 1,5-disubstituted-1,2,3-triazoles is through ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). nih.gov This method is known for its high regioselectivity, yielding the 1,5-disubstituted isomer. nih.gov The reaction is sensitive to atmospheric oxygen and is best performed under an inert atmosphere in aprotic solvents. nih.gov Furthermore, surface-modified activated carbon with methanesulfonic acid has been utilized as a catalyst for the [3+2] cycloaddition reaction between alkyl/aryl azides and nitroolefins, resulting in 1,5-disubstituted-1,2,3-triazolines in high yields. researchgate.net

The general synthetic approach often involves the initial preparation of an azide derivative of the 1-(4-chlorobenzhydryl)piperazine core, which is then reacted with a suitable alkyne or olefin to form the triazole or triazoline ring. The reaction conditions can be varied to optimize the yield and purity of the final products.

Phthalazine-Based Compounds Featuring the Piperazine Scaffold

Phthalazine-based compounds incorporating the 1-(4-chlorobenzhydryl)piperazine scaffold have been synthesized and investigated for their potential biological activities. A common synthetic strategy involves the reaction of a 1-chlorophthalazine (B19308) intermediate with the 1-(4-chlorobenzhydryl)piperazine. nih.gov The 1-chlorophthalazine itself is typically prepared from the corresponding phthalazinone by treatment with phosphorus oxychloride. nih.gov

The synthesis can be initiated by refluxing phthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303) to form a phthalazinone, which is then chlorinated. nih.gov This chlorinated intermediate subsequently reacts with the piperazine derivative, often in a solvent like ethanol, to yield the target phthalazine-based compound. nih.gov This nucleophilic substitution reaction effectively links the piperazine scaffold to the phthalazine (B143731) core. nih.gov Researchers have also developed improved synthetic strategies for 1-substituted 4-H phthalazines using a three-step reaction sequence under mild conditions, which can be scaled up without the need for intermediate purification. researchgate.net

Analytical and Spectroscopic Characterization of 1-(4-Chlorobenzhydryl)piperazine and its Derivatives

The structural elucidation and confirmation of newly synthesized derivatives of 1-(4-chlorobenzhydryl)piperazine rely on a combination of analytical and spectroscopic techniques. These methods are essential for verifying the chemical structure, determining purity, and analyzing the molecular properties of the compounds.

Infrared Spectroscopy Applications in Structural Elucidation

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the characterization of 1-(4-chlorobenzhydryl)piperazine derivatives, IR spectra provide key information about the molecular structure. For instance, the presence of a carbonyl group in benzoyl derivatives is confirmed by a characteristic C=O stretching vibration. nih.gov The N-H stretching vibrations in the piperazine ring and aromatic C-H stretching bands are also readily identifiable. nih.gov Specific absorption bands can confirm the formation of new bonds and the incorporation of different moieties. For example, in the synthesis of phthalazine derivatives, characteristic IR bands can confirm the structure of the final products. nih.gov

| Functional Group | **Characteristic IR Absorption (cm⁻¹) ** | Reference |

| N-H Stretch | 3296 | nih.gov |

| C-H Aromatic Stretch | 3090, 3057 | nih.gov |

| C-H Aliphatic Stretch | 2957, 2927, 2865, 2851 | nih.gov |

| C=O Stretch | 1734, 1730, 1657, 1639 | nih.gov |

| C=C Aromatic Stretch | 1583, 1579 | nih.gov |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Confirmation of N-Substitution

In N-substituted derivatives, the signals corresponding to the piperazine ring protons are informative. For instance, in 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the protons of the piperazine ring typically appear as broad singlets or multiplets in the aliphatic region of the spectrum. nih.govresearchgate.net The introduction of a substituent on one of the nitrogen atoms leads to changes in the chemical shifts of the adjacent methylene (B1212753) protons. The aromatic protons of the benzhydryl and any substituted aryl groups appear in the downfield region of the spectrum, and their splitting patterns can confirm the substitution pattern. For example, the formation of 1,5-disubstituted 1,2,3-triazoles is confirmed by the appearance of a singlet peak corresponding to the triazolyl proton. neliti.com

| Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Reference |

| Aromatic Protons | 7.15 - 8.46 | nih.gov |

| Triazolyl Proton | ~7.71 | neliti.com |

| CH₂-Ph | ~4.30 | nih.gov |

| Piperazine Ring Protons | 2.54 - 3.84 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further confirms their structure. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For derivatives of 1-(4-chlorobenzhydryl)piperazine, the mass spectrum will show a characteristic isotopic pattern for the chlorine atom. nist.gov

Different ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), can be used. nist.govscienceasia.org High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. neliti.com The fragmentation pattern can reveal the different structural components of the molecule. For example, the cleavage of the bond between the benzhydryl group and the piperazine ring is a common fragmentation pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-(4-Chlorobenzhydryl)piperazine | C₁₇H₁₉ClN₂ | 286.80 | sigmaaldrich.com |

| 1-(4-Chloro-benzhydryl)-4-nitroso-piperazine | C₁₇H₂₂ClN₃O | 319.8 | nih.gov |

| 1-(4-Chlorophenyl)piperazine dihydrochloride (B599025) | C₁₀H₁₅Cl₃N₂ | 269.6 | chemicalbook.com |

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized 1-(4-chlorobenzhydryl)piperazine derivatives and for assessing their purity. Column chromatography over silica (B1680970) gel is a widely used method for purification. researchgate.netnih.gov The choice of eluent system is crucial for achieving good separation of the desired product from starting materials and byproducts. researchgate.netnih.gov For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol is often used. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool for both purification and purity assessment. scienceasia.org HPLC methods can be developed to separate closely related compounds, and the purity of a sample can be determined by the relative area of the main peak in the chromatogram. nih.gov Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions and to select the appropriate solvent system for column chromatography. researchgate.netnih.gov

Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is a fundamental technique employed to monitor the progress of chemical reactions involving 1-(4-chlorobenzhydryl)piperazine. nih.govijsrset.com It provides a rapid and qualitative assessment of the consumption of starting materials and the formation of the desired product.

In a typical application, the reaction mixture is spotted onto a TLC plate alongside the starting material. rochester.edu For instance, during the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the reaction is monitored by TLC to confirm the consumption of the initial 1-(4-chlorobenzhydryl)piperazine. nih.gov The choice of mobile phase (eluent) is critical for achieving clear separation between the reactant and product spots. The polarity of the solvent system is adjusted to ensure differential migration of the compounds on the stationary phase, which is commonly silica gel. researchgate.netnih.gov

Visualization of the separated spots is often achieved under a UV lamp, as the aromatic rings in 1-(4-chlorobenzhydryl)piperazine and its derivatives are UV-active. researchgate.net The relative retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the different components. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Several solvent systems have been reported for the TLC analysis of cetirizine (B192768), a direct derivative of 1-(4-chlorobenzhydryl)piperazine, which can be adapted for the parent compound. These systems are typically run on silica gel GF 254 or HSF-254 plates. researchgate.netresearchgate.net

Table 1: Exemplary TLC/HPTLC Systems for Monitoring Related Compounds

| Stationary Phase | Mobile Phase (v/v/v) | Detection | Application Reference |

|---|---|---|---|

| Silica Gel GF 254 | Chloroform : Methanol : Ethyl Acetate (2:7:3) | Densitometry (234 nm) | Analysis of Cetirizine researchgate.net |

| Silica Gel | Chloroform : Methanol (50:50) | UV Light, Iodine Fuming | Analysis of Cetirizine medicopublication.com |

Column Chromatography for Product Purification

Following the completion of the synthesis, column chromatography is a standard method for the purification of 1-(4-chlorobenzhydryl)piperazine and its derivatives on a preparative scale. nih.govchemicalbook.com This technique separates the desired product from unreacted starting materials, by-products, and other impurities based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.

Silica gel is the most commonly used stationary phase for this class of compounds. The crude product is loaded onto the top of the silica gel column, and the mobile phase, or eluent, is passed through the column. The polarity of the eluent is optimized to allow the desired compound to move down the column at a practical rate while separating it from impurities.

For the purification of 1-(4-chlorobenzhydryl)piperazine and its derivatives, various eluent systems have been successfully employed. The selection depends on the specific impurities present in the crude mixture. Fractions are collected as the eluent exits the column and are typically analyzed by TLC to identify those containing the pure product.

Table 2: Column Chromatography Systems for Purifying 1-(4-Chlorobenzhydryl)piperazine and Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Compound Type Purified | Reference |

|---|---|---|---|

| Not Specified | CH₂Cl₂ : CH₃OH : NH₄OH (90:10:0.5) | 1-(4-Chlorobenzhydryl)piperazine | chemicalbook.com |

| Silica Gel | Hexane : Ethyl Acetate (8:2) | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of 1-(4-chlorobenzhydryl)piperazine. It offers high resolution and sensitivity, making it ideal for detecting and quantifying trace impurities. google.com The purity of the related compound, cetirizine, is routinely determined using HPLC, and these methods are directly applicable. researchgate.netshimadzu.com

The most common mode of HPLC used is reversed-phase, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ijapbc.comhelixchrom.com

The United States Pharmacopeia (USP) provides standardized procedures for the analysis of organic impurities in cetirizine hydrochloride, which involves HPLC. shimadzu.com These methods often use columns such as the L3 (porous silica particles) or modern equivalents like XBridge BEH HILIC columns. The mobile phase composition, flow rate, and detection wavelength are carefully optimized to achieve baseline separation of the main compound from all potential impurities. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 230 nm. nih.govijapbc.com

Table 3: Selected HPLC Conditions for Analysis of Related Compounds

| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| Thermo Hypersil C18 (250x4.6mm, 5µ) | Buffer : Acetonitrile (80:20, v/v) | Not Specified | UV, 230 nm | Stability-indicating assay of Cetirizine HCl | ijapbc.com |

| Not Specified | Phosphate buffer : Acetonitrile : Methanol (variable ratios) | 1 mL/min | UV, 230 nm | Impurity determination of Cetirizine | researchgate.net |

| XBridge BEH HILIC XP (4.6x100mm, 2.5µm) | Acetonitrile : Aqueous tetrabutylammonium hydrogen sulfate (93:7) | 2.1 mL/min | Not Specified | Modernized USP impurity method for Cetirizine |

By employing these chromatographic techniques, chemists can effectively monitor the synthesis, purify the product, and verify the high purity of 1-(4-chlorobenzhydryl)piperazine, which is crucial for its use in further chemical synthesis.

Anticancer and Cytotoxic Activities

In Vitro Cytotoxicity Assays on Human Cancer Cell Lines

Non-Hodgkin Lymphoma Cancer Cell Lines (Z-138)

The Z-138 cell line, a model for mantle cell lymphoma (a subtype of Non-Hodgkin Lymphoma), has been utilized to assess the cytotoxic potential of novel 1-(4-chlorobenzhydryl)piperazine derivatives. In one study, a series of 1,5-disubstituted-1,2,3-triazolines incorporating the 1-(4-chlorobenzhydryl)piperazine moiety were synthesized and evaluated. researchgate.net Among these, compound 11 , which features a 3-acetylphenyl substituent, was identified as a potent agent against the Z-138 cell line, exhibiting a half-maximal inhibitory concentration (IC50) of 18.50 µM. researchgate.net Another derivative, compound 10 , also showed significant activity with an IC50 value of 18.00 µM against the same cell line. researchgate.netresearchgate.net These findings highlight the potential of these specific derivatives in targeting Non-Hodgkin Lymphoma cells.

Acute Lymphoblastic Leukemia Cancer Cell Lines (DND-41)

The DND-41 cell line, derived from a patient with T-cell acute lymphoblastic leukemia (ALL), has served as another critical model for evaluating the anticancer efficacy of 1-(4-chlorobenzhydryl)piperazine derivatives. The same series of 1,5-disubstituted-1,2,3-triazolines that were effective against Z-138 cells also demonstrated activity against DND-41 cells. Specifically, compound 11 showed an IC50 value of 19.20 µM. researchgate.net Compound 10 was found to be slightly more potent against this cell line, with an IC50 of 18.50 µM. researchgate.netresearchgate.net Furthermore, derivative 13 , which contains a 4-bromophenyl group, also displayed notable activity with an IC50 of 19.90 µM against the DND-41 cell line. researchgate.net

Prostate Cancer Cell Lines (PC-3, DU-145)

The piperazine scaffold is a known pharmacophore in compounds showing antiproliferative activity against various tumor types, including prostate cancer. nih.gov While specific studies focusing solely on 1-(4-chlorobenzhydryl)piperazine derivatives against PC-3 and DU-145 prostate cancer cell lines are part of broader screenings, the general class of piperazine analogues has demonstrated the ability to suppress such tumors. nih.gov Mechanistic studies suggest that these compounds act by inhibiting key cellular processes required for tumor growth. nih.gov

Table 1: Cytotoxic Activity (IC50, µM) of Selected 1-(4-Chlorobenzhydryl)piperazine Derivatives

| Compound | Z-138 (Non-Hodgkin Lymphoma) | DND-41 (Acute Lymphoblastic Leukemia) |

|---|---|---|

| 10 | 18.00 researchgate.netresearchgate.net | 18.50 researchgate.netresearchgate.net |

| 11 | 18.50 researchgate.net | 19.20 researchgate.net |

| 13 | Not Reported | 19.90 researchgate.net |

Sulphorhodamine B (SRB) Assays for Cellular Viability Assessment

The Sulphorhodamine B (SRB) assay is a colorimetric method widely employed in cancer research to measure drug-induced cytotoxicity and cell proliferation. springernature.comnih.gov Developed by the National Cancer Institute for large-scale drug screening, its principle is based on the ability of the SRB dye, a bright-pink aminoxanthene, to bind electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid. springernature.comcreative-bioarray.com

The amount of dye bound is directly proportional to the total cellular protein mass. nih.govcreative-bioarray.com After staining, the unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base). creative-bioarray.com The absorbance of the resulting solution is then measured spectrophotometrically (typically at around 540-565 nm), providing an accurate estimation of cell number. creative-bioarray.comcreative-bioarray.com

This assay is recognized for its reliability, reproducibility, and cost-effectiveness. nih.gov Its sensitivity is comparable to fluorescence-based assays, and it offers a stable, non-destructive endpoint. springernature.com In the evaluation of 1-(4-chlorobenzhydryl)piperazine derivatives, the SRB assay is a standard method used to determine the growth inhibitory effects (GI50) and cytotoxic potential of the compounds across various cancer cell lines. researchgate.netmdpi.com

Mechanisms of Anticancer Action

The anticancer effects of piperazine-containing compounds, including derivatives of 1-(4-chlorobenzhydryl)piperazine, are often attributed to their interference with fundamental cellular machinery required for cell division and survival.

Inhibition of Microtubule Synthesis

A key mechanism of action for many piperazine analogues is the inhibition of microtubule synthesis. nih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is responsible for segregating chromosomes during cell division. By disrupting the assembly of tubulin into functional microtubules, these compounds can halt the process of mitosis. This anti-tumor mode of action is distinct from other microtubule-targeting agents like Taxol. nih.gov The disruption of the mitotic spindle leads to an inability of the cancer cell to complete cell division, which can trigger cell death.

Cell Cycle Progression Inhibition

As a direct consequence of disrupting microtubule function, many piperazine derivatives inhibit the progression of the cell cycle. nih.gov Specifically, they often cause cells to arrest in the G2/M phase of the cell cycle. nih.gov This arrest is a cellular response to the detection of a defective mitotic spindle. Flow cytometry analysis is a common technique used to confirm this G2/M phase arrest in cells treated with these compounds. nih.govresearchgate.net By preventing cancer cells from completing mitosis and dividing, these derivatives effectively halt their proliferation, which is a critical aspect of their anticancer activity. nih.gov

Induction of Apoptosis in Tumor Cells

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Piperazine derivatives have demonstrated the ability to trigger this process in tumor cells. nih.gov For instance, the piperazine derivative SJ-8002 has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells. nih.gov Treatment with SJ-8002 led to a reduction in cell viability and the appearance of morphological changes characteristic of apoptosis, such as condensed and fragmented DNA. nih.gov Furthermore, this compound prompted the release of cytochrome c and the activation of caspase-3, key events in the apoptotic cascade. nih.gov These findings indicate that SJ-8002 acts as an apoptosis inducer, suggesting that other derivatives of 1-(4-chlorobenzhydryl)piperazine may share this crucial anticancer activity. nih.gov

Anti-angiogenic Effects (e.g., VEGFR-2 inhibition)

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. nih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Mechanistic evaluations have revealed that piperazine analogues can inhibit this process. nih.gov The piperazine derivative SJ-8002, for example, has demonstrated anti-angiogenic properties both in vivo and in vitro. nih.gov In vivo studies showed a decrease in neovascularization in chick embryos and in mouse Matrigel implants. nih.gov In vitro experiments with bovine aortic endothelial cells (BAECs) revealed that SJ-8002 inhibited proliferation, migration, invasion, and tube formation, all critical steps in angiogenesis. nih.gov The compound also reduced the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is essential for endothelial cell invasion. nih.gov

While the precise mechanism of anti-angiogenic action for all 1-(4-chlorobenzhydryl)piperazine derivatives is not fully elucidated, the inhibition of vascular endothelial growth factor (VEGF) signaling is a plausible pathway. Angiogenesis is regulated by growth factors like VEGF, which binds to its receptor, VEGFR-2, on endothelial cells. nih.gov Some anti-angiogenic compounds exert their effects by interfering with this signaling pathway. nih.gov Although direct inhibition of VEGFR-2 by 1-(4-chlorobenzhydryl)piperazine derivatives has not been explicitly detailed in the available research, the observed anti-angiogenic effects of the broader piperazine class suggest a potential role in modulating such pathways. nih.govnih.gov

Topoisomerase II Activity Inhibition

Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. The inhibition of this enzyme can lead to DNA damage and ultimately cell death, making it an effective target for anticancer drugs. Research has indicated that piperazine derivatives are capable of inhibiting topoisomerase II activity, adding another dimension to their anticancer profile. nih.gov

Neuroscience and Neurotransmitter System Interactions

In addition to their anticancer properties, derivatives of 1-(4-chlorobenzhydryl)piperazine have shown significant interactions with the central nervous system, particularly with the dopamine (B1211576) neurotransmitter system. These interactions are primarily characterized by antagonism at dopamine receptors and modulation of dopamine reuptake.

Dopamine Receptor Antagonism (D4 receptor)

Diarylpiperazine derivatives have been identified as potent and selective antagonists of the dopamine D4 receptor. nih.gov The dopamine D4 receptor is implicated in various neurological and psychiatric conditions, and its antagonists are of interest for the development of novel therapeutics. A comparative molecular field analysis (CoMFA) study was conducted to understand the structure-activity relationship of 25 dopamine D4 antagonists, including clozapine (B1669256) and other piperazine derivatives. This research highlights the importance of the piperazine scaffold in designing ligands with high affinity and selectivity for the D4 receptor. The antagonistic activity at this receptor suggests the potential for these compounds in the treatment of disorders where dopaminergic signaling is dysregulated.

Modulation of Dopamine Uptake in the Central Nervous System

The reuptake of dopamine from the synaptic cleft is a crucial mechanism for terminating its signal. Inhibitors of dopamine uptake can prolong the action of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. Certain piperazine derivatives have been identified as inhibitors of dopamine uptake in the central nervous system. nih.gov For example, the compound 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride (I-893) has been shown to inhibit the reuptake of dopamine released by exocytosis, thereby exerting indirect dopaminergic effects. This is supported by behavioral and electroencephalographical studies in animals, where I-893 induced effects consistent with increased dopaminergic activity, such as increased spontaneous motor activity and stereotypy. These findings indicate that 1-(4-chlorobenzhydryl)piperazine derivatives could serve as a template for the development of novel dopamine uptake inhibitors.

Serotonin (B10506) Receptor Interactions

The piperazine moiety is a well-established pharmacophore that interacts with a variety of neurotransmitter receptors, with a particular prominence in targeting the serotonergic system. ijrrjournal.comresearchgate.net Derivatives of 1-(4-chlorobenzhydryl)piperazine have been investigated for their affinity and activity at several serotonin (5-HT) receptor subtypes, which are crucial in modulating mood, cognition, and behavior. ijrrjournal.commdpi.com

Research into long-chain arylpiperazine derivatives has demonstrated that structural modifications can fine-tune their pharmacological profile at serotonin receptors. nih.gov For instance, studies have identified compounds with high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The nature of the aryl substituent linked to the piperazine ring and the length of the spacer chain are critical determinants of binding affinity. nih.gov For the 5-HT7 receptor, biphenyl-like systems attached to the piperazine ring have shown to be favorable for affinity. nih.gov

Specific derivatives have shown functional activity. The compound MM5, a 1,2,4-substituted piperazine derivative, was found to decrease extracellular 5-HT levels in the rat prefrontal cortex, an effect similar to the selective 5-HT1A agonist 8-OH-DPAT and which was abolished by the 5-HT1A antagonist WAY 100635. nih.gov Another derivative, MC1, also suppressed 5-HT release, an effect preventable by the 5-HT2A antagonist ritanserin, suggesting agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov Furthermore, the anxiolytic-like and antidepressant-like effects of the piperazine derivative LQFM192 were blocked by pretreatment with the 5-HT1A antagonist WAY-100635 and the serotonin synthesis inhibitor p-chlorophenylalanine (PCPA), confirming the involvement of the serotonergic system. nih.gov The arylpiperazine moiety is a common template for agents active at the central nervous system, particularly for serotonergic ligands.

Table 1: Binding Affinity (Ki, nM) of Select Arylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Source |

|---|---|---|---|---|

| 9b | 23.9 | 39.4 | 45.0 | nih.gov |

| 12a | 41.5 | 315 | 42.5 | nih.gov |

| 12b | 1492 | - | - | nih.gov |

Data derived from in vitro radioligand binding assays.

Investigations in Psychopharmacology

The structural scaffold of 1-(4-chlorobenzhydryl)piperazine is a cornerstone in the development of psychopharmacological agents, serving as a key intermediate in the synthesis of various compounds with potential therapeutic value in mental health. chemimpex.com

Potential as Antipsychotic Agents

Piperazine derivatives are integral to the structure of numerous antipsychotic drugs. mdpi.comnih.gov Their mechanism of action often involves modulating dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. nih.gov The versatility of the 1-(4-chlorobenzhydryl)piperazine structure allows for its use in designing novel antipsychotic medications. chemimpex.com Research has shown that diaryl piperazine derivatives can act as potent and selective antagonists of the dopamine D4 receptor, a target of interest for antipsychotic drug development. nih.gov The attachment of different heterocyclic groups to the core piperazine ring can significantly potentiate antipsychotic activity. nih.gov

Studies on Antidepressant Effects

The piperazine nucleus is a prevalent feature in many antidepressant medications and is extensively used in the development of new antidepressant compounds. researchgate.netnih.gov This is attributed not only to its favorable pharmacokinetic profile for central nervous system penetration but also to its crucial role in the specific binding conformations at target receptors. nih.gov Arylpiperazine derivatives, in particular, are a well-established class of serotonergic agents.

Recent studies have highlighted the potential of novel piperazine derivatives. For example, the derivative LQFM212 demonstrated a significant antidepressant-like effect in animal models. nih.gov This effect was reversed by pretreatment with agents that interfere with the monoaminergic system, suggesting that its mechanism involves this pathway. nih.gov Furthermore, repeated administration of LQFM212 led to an increase in hippocampal brain-derived neurotrophic factor (BDNF) levels, a key molecule implicated in the neurobiology of depression. nih.gov Similarly, the antidepressant-like activity of another derivative, LQFM192, was shown to be mediated through the serotonergic system. nih.gov These findings underscore the potential of 1-(4-chlorobenzhydryl)piperazine-based compounds as prototypes for new antidepressant drugs. nih.gov

Table 2: Summary of Preclinical Findings for Piperazine Derivatives with Antidepressant-like Effects

| Compound | Model/Test | Key Finding | Implicated Mechanism | Source |

|---|---|---|---|---|

| LQFM212 | Forced Swimming Test (mice) | Exhibited antidepressant-like effect. | Involvement of monoaminergic pathway; Increased hippocampal BDNF levels. | nih.gov |

| LQFM192 | Forced Swimming Test (mice) | Showed potential antidepressant-like activity. | Blocked by serotonergic antagonists (WAY-100635, PCPA), indicating serotonergic system involvement. | nih.gov |

Effects on Neurotransmitter Systems in Neurological Disorders

The therapeutic potential of 1-(4-chlorobenzhydryl)piperazine derivatives extends to a range of neurological disorders, owing to their ability to modulate various neurotransmitter systems beyond the primary targets in psychopharmacology. silae.itnih.gov Dysregulation of neurotransmitter pathways, including the dopaminergic, serotonergic, cholinergic, and GABAergic systems, is a hallmark of many central nervous system diseases. nih.govmdpi.com

Piperazine-based compounds have been designed as multi-target inhibitors for diseases like Alzheimer's and Parkinson's. Research on piperazine-substituted chalcones has identified molecules that can inhibit key enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov For example, N-methyl-piperazine chalcones have been synthesized and shown to be effective dual inhibitors of MAO-B and AChE. nih.gov The inhibition of these enzymes can help restore neurotransmitter balance and is a validated strategy for managing symptoms of neurodegenerative diseases.

Table 3: Inhibitory Activity of Piperazine Derivatives on Enzymes Related to Neurological Disorders

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Kinetic Profile (Ki) | Source |

|---|---|---|---|---|

| PC10 | MAO-B | 0.65 µM | 0.50 µM (Reversible competitive) | nih.gov |

| PC11 | MAO-B | 0.71 µM | - | nih.gov |

| PC4 | AChE | 8.77 µM | - | nih.gov |

| 2k (3-trifluoromethyl-4-fluorinated chalcone) | MAO-B | 0.71 µM | 0.21 µM (Reversible competitive) | nih.gov |

| 2k (3-trifluoromethyl-4-fluorinated chalcone) | AChE | 8.10 µM | - | nih.gov |

| 2n (2-fluoro-5-bromophenyl chalcone) | MAO-B | 1.11 µM | 0.28 µM (Reversible competitive) | nih.gov |

| 2n (2-fluoro-5-bromophenyl chalcone) | AChE | 4.32 µM | - | nih.gov |

Data compiled from in vitro enzyme inhibition assays.

Sodium Channel Modulation

Beyond receptor-mediated pathways, derivatives of 1-(4-chlorobenzhydryl)piperazine have been explored for their ability to modulate ion channels, which are fundamental to neuronal excitability.

Voltage-Gated Sodium Channel (NaV1.7) Inhibition for Pain Treatment

The voltage-gated sodium channel NaV1.7 has emerged as a critical target for the treatment of pain. nih.gov This is strongly supported by human genetic studies where loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to perceive pain, while gain-of-function mutations are linked to severe pain disorders. nih.govresearchgate.net Consequently, selective inhibitors of NaV1.7 are considered promising analgesics for a wide range of pain conditions. korea.ac.kr

1-(4-Chlorobenzhydryl)piperazine has been explicitly used as a starting scaffold for the synthesis of NaV1.7 inhibitors. caymanchem.com In one extensive study, a library of 108 amide derivatives of (4-chlorobenzhydryl)piperazine was synthesized and evaluated for their inhibitory activity on human NaV1.7 channels. researchgate.netkorea.ac.kr Through a fluorescence-based assay, ten of these compounds demonstrated inhibitory effects. korea.ac.kr The two most active compounds from this series exhibited significant potency, highlighting the utility of the 1-(4-chlorobenzhydryl)piperazine core in developing novel pain therapeutics. korea.ac.kr

Table 4: Inhibitory Activity of lead 1-(4-Chlorobenzhydryl)piperazine Amide Derivatives against hNaV1.7

| Compound ID | Inhibitory Concentration (IC50) | Assay Method | Source |

|---|---|---|---|

| Compound 5 | 8-10 µM | FLIPR assay using HEK-293 cells expressing hNaV1.7 | korea.ac.kr |

| Compound 6 | 8-10 µM | FLIPR assay using HEK-293 cells expressing hNaV1.7 | korea.ac.kr |

Data from an in vitro evaluation of 108 synthesized amide derivatives.

Role in Neuropathic Pain Models

Derivatives of 1-(4-chlorobenzhydryl)piperazine have been explored for their potential in managing neuropathic pain, a chronic condition arising from damage to the somatosensory system. nih.gov The core compound, 1-(4-chlorobenzhydryl)piperazine, serves as a key intermediate in the synthesis of inhibitors for the voltage-gated sodium channel Nav1.7. medchemexpress.com These channels are crucial in the pain signaling pathway, making them a significant target for analgesic drugs.

Research into novel furan-based piperazine compounds has demonstrated their efficacy as potent blockers of voltage-gated sodium channels, including the tetrodotoxin-resistant Nav1.8 subtype, which is also implicated in neuropathic pain. mdpi.com In preclinical rodent models of neuropathic pain, benchmark compounds from this furan-piperazine series showed robust efficacy. mdpi.com These models, such as those induced by chronic nerve constriction or chemical agents like streptozotocin, are designed to mimic the symptoms of human neuropathic pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.govnih.govtcichemicals.com The effectiveness of these derivatives in such models highlights their potential as a basis for developing new treatments for neuropathic pain. mdpi.com

Anti-inflammatory and Antinociceptive Activities

Antibradykinin Activity and Bradykinin (B550075) B2 Receptor Antagonism

Certain piperazine derivatives have been identified as having dual antagonistic activity against both histamine (B1213489) and bradykinin. nih.gov Bradykinin is a peptide that plays a significant role in inflammation and pain by activating its receptors, particularly the B2 receptor. Antagonism of this receptor is a key strategy for developing anti-inflammatory and analgesic agents. nih.gov

Studies have focused on creating libraries of compounds derived from 1-(4-chlorobenzhydryl)piperazine to test for antibradykinin effects. Specifically, iminodiacetic acid triamide libraries linked to the 1-(4-chlorobenzhydryl)piperazine core were synthesized and evaluated for their ability to counteract bradykinin-induced contractions in guinea-pig ileum smooth muscle. sigmaaldrich.com This research demonstrates a clear link between the 1-(4-chlorobenzhydryl)piperazine structure and the potential for bradykinin B2 receptor antagonism, a key mechanism for fighting inflammation and pain. nih.govsigmaaldrich.com

Studies in Models of Inflammatory and Neuropathic Pain

The antinociceptive (pain-relieving) and anti-inflammatory potential of piperazine derivatives has been confirmed in various preclinical models. For instance, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated dose-dependent antinociceptive effects in the acetic acid-induced writhing test in mice. nih.gov In the formalin test, which models both neurogenic and inflammatory pain, LQFM182 reduced the pain response in the inflammatory phase. nih.gov

Furthermore, in a carrageenan-induced paw edema model, a standard test for acute inflammation, LQFM182 significantly reduced swelling. nih.gov Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also showed reduced pain behavior in both phases of the formalin test. A novel benzhydrylpiperazine derivative, compound 9d, effectively reduced pain in an inflammatory model by 55.78%, an effect comparable to the standard drug indomethacin. This compound also decreased levels of pro-inflammatory cytokines like TNF-α and IL-6 while increasing the anti-inflammatory cytokine IL-10. These findings underscore the broad anti-inflammatory and analgesic properties of compounds containing the piperazine moiety. nih.gov

Antioxidant Activities

In Vitro Evaluation of Antioxidant Properties

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Several 1-(4-chlorobenzhydryl)piperazine derivatives have been synthesized and evaluated for their antioxidant capabilities. The antioxidant potential of piperazine derivatives is often assessed using a variety of in vitro assays.

Common methods include the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric reducing/antioxidant power (FRAP) assay. One study screened aryl/aralkyl substituted piperazine derivatives and found that a compound featuring a hydroxyl group (compound 3c) demonstrated the highest antioxidant activity across all three methods. Another study on novel 1,4-disubstituted piperazine-2,5-dione derivatives found that they could effectively protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide. These studies confirm that the piperazine scaffold can be a foundation for developing potent antioxidants.

| Assay Method | Key Findings | Reference Compound(s) | Source |

|---|---|---|---|

| DPPH Radical Scavenging | Compound 3c showed the highest activity (IC50 189.42 µmol/L), though less potent than the standard BHT. | BHT (IC50 113.17 µmol/L) | |

| ABTS Radical Scavenging | Compound 3c was the most potent (IC50 3.45 µmol/L), outperforming the standard BHT. | BHT (IC50 26.29 µmol/L) | |

| Ferric Reducing/Antioxidant Power (FRAP) | Compound 3c demonstrated the highest activity, indicating strong reducing potential. | Not specified | |

| H2O2-Induced Oxidative Damage | Novel 1,4-disubstituted piperazine-2,5-dione derivatives protected SH-SY5Y cells from damage. | Not applicable |

Impact on Oxidative Stress Markers (e.g., Catalase Activity, Ceruloplasmin)

Oxidative stress is managed in the body by a system of antioxidant enzymes, including catalase, and antioxidant proteins like ceruloplasmin. mdpi.com Catalase is a highly efficient enzyme that neutralizes harmful hydrogen peroxide by converting it into water and oxygen. mdpi.com Ceruloplasmin is the primary copper-carrying protein in the blood and acts as a ferroxidase, converting reactive ferrous iron (Fe2+) to the less reactive ferric form (Fe3+), thereby preventing the generation of free radicals. It is also considered an acute-phase reactant, with its levels often increasing in response to inflammation and oxidative stress.

While derivatives of 1-(4-chlorobenzhydryl)piperazine have shown general antioxidant activity in vitro, specific studies detailing their direct impact on the activity of catalase or the levels of ceruloplasmin are not extensively documented in the available literature. However, the established ability of antioxidants to modulate these systems is well-known. For example, conditions of oxidative stress can lead to structural changes in ceruloplasmin, potentially altering its function from protective to pathological. The antioxidant properties observed in piperazine derivatives suggest a potential mechanism for mitigating such stress, though direct evidence linking them to the modulation of catalase and ceruloplasmin requires further investigation.

Antimicrobial and Antiviral Activities

Derivatives of 1-(4-chlorobenzhydryl)piperazine have demonstrated notable efficacy against a range of microbial pathogens, including drug-resistant bacteria, fungi, and certain viruses.

Antibacterial Studies against Drug-Resistant Bacteria

A series of s-triazine derivatives incorporating the 1-(4-chlorobenzhydryl)piperazine moiety have been synthesized and evaluated for their in vitro antibacterial activity. These studies have demonstrated the potential of these compounds against both Gram-positive and Gram-negative bacteria.

The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, was determined for these compounds against several bacterial strains. The results, as detailed in the table below, highlight the varying degrees of antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(4-Chlorobenzhydryl)piperazine-s-triazine Derivatives against Various Bacteria

| Compound | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |

|---|---|---|---|---|

| 2a | >1000 | >1000 | >1000 | >1000 |

| 2b | 250 | 500 | 500 | 1000 |

| 2c | 500 | 1000 | >1000 | >1000 |

| 2d | 200 | 250 | 500 | 500 |

| 2e | >1000 | >1000 | >1000 | >1000 |

| 2f | 500 | >1000 | 1000 | >1000 |

| 2g | 250 | 200 | 250 | 500 |

| 2h | >1000 | >1000 | >1000 | >1000 |

| 2i | 1000 | >1000 | >1000 | >1000 |

| 2j | 500 | 500 | 1000 | >1000 |

| 2k | >1000 | >1000 | >1000 | >1000 |

Data sourced from JOCPR, 2011. nih.gov

The results indicate that compounds 2d and 2g exhibited the most promising broad-spectrum antibacterial activity among the tested derivatives. nih.gov Specifically, compound 2g showed notable efficacy against Escherichia coli. nih.gov Many of the synthesized compounds demonstrated significant activity against Staphylococcus aureus. nih.gov

Antifungal Properties (e.g., against Candida albicans)

The same series of s-triazine derivatives of 1-(4-chlorobenzhydryl)piperazine were also screened for their antifungal properties against the opportunistic fungal pathogen Candida albicans.

Two compounds, in particular, demonstrated significant activity. The antifungal efficacy, as determined by the minimum inhibitory concentration (MIC), is presented in the table below.

**Table 2: Minimum Inhibitory Concentration (MIC) of 1-(4-Chlorobenzhydryl)piperazine-s-triazine Derivatives against *Candida albicans***

| Compound | Candida albicans (µg/mL) |

|---|---|

| 2a | 200 |

| 2e | 250 |

Data sourced from JOCPR, 2011. nih.gov

Compounds 2a and 2e were identified as having excellent activity against Candida albicans, suggesting that the 1-(4-chlorobenzhydryl)piperazine scaffold can be a valuable template for the development of novel antifungal agents. nih.gov

Antimalarial Activity

Based on a review of the available scientific literature, there are no specific studies reporting the antimalarial activity of derivatives of 1-(4-Chlorobenzhydryl)piperazine. While research has been conducted on other piperazine-containing compounds for their antiplasmodial effects, this specific class of derivatives does not appear to have been investigated for this particular biological activity.

Enterovirus Inhibitory Activity

A search of the scientific literature did not yield studies specifically investigating the enterovirus inhibitory activity of derivatives of 1-(4-Chlorobenzhydryl)piperazine. While some research has explored other substituted piperazine and piperidine (B6355638) derivatives as inhibitors of enteroviruses like EV71 and Coxsackievirus A16, the core structure in those studies is different from 1-(4-chlorobenzhydryl)piperazine. researchgate.net

Other Pharmacological Activities

Beyond antimicrobial and antiviral applications, the pharmacological profile of 1-(4-chlorobenzhydryl)piperazine derivatives extends to other areas of therapeutic interest.

MMP-3 Enzyme Inhibition

A review of the published scientific literature indicates that there are no specific studies focused on the inhibition of the matrix metalloproteinase-3 (MMP-3) enzyme by derivatives of 1-(4-Chlorobenzhydryl)piperazine. While some piperazine sulfonamides have been investigated for MMP-3 inhibition, this has not been a documented area of research for the 1-(4-chlorobenzhydryl)piperazine scaffold itself. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. nih.gov The inhibition of specific CA isoforms, particularly those associated with tumors like hCA IX and hCA XII, is a validated strategy in cancer therapy. nih.gov While direct studies on the carbonic anhydrase inhibitory activity of 1-(4-chlorobenzhydryl)piperazine derivatives are not extensively documented in the reviewed literature, the broader class of piperazine-containing compounds has shown significant promise in this area.

Research into piperazine sulfonamides has indicated their potential as carbonic anhydrase inhibitors. nih.gov More specifically, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with substituted piperazine tails were designed and evaluated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. nih.gov These studies provide insight into how the piperazine moiety can be incorporated to achieve potent and selective CA inhibition.

For instance, derivatives incorporating a 4-chlorophenylpiperazine tail exhibited significant inhibitory activity against hCA II and hCA XII. nih.gov In one study, a compound with a 4-chlorophenyl group attached to the piperazine ring showed a Ki (inhibition constant) of 4.4 nM against hCA II, 46.8 nM against hCA IX, and 4.8 nM against hCA XII. nih.gov Another related benzenesulfonamide, 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide, has been studied in complex with hCA VII, indicating the potential for these types of structures to bind effectively to the active site of carbonic anhydrases. cnr.it

The following table summarizes the carbonic anhydrase inhibition data for some piperazine-containing compounds, which, while not direct derivatives of 1-(4-chlorobenzhydryl)piperazine, feature a substituted piperazine ring and demonstrate the potential of this scaffold for CA inhibition.

Table 1: Carbonic Anhydrase Inhibition by Piperazine Derivatives

| Compound | Target Isoform | Inhibition Constant (K_i) (nM) |

|---|---|---|

| 4-((4-(4-chlorophenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA I | 9.7 |

| 4-((4-(4-chlorophenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA II | 4.4 |

| 4-((4-(4-chlorophenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA IX | 46.8 |

| 4-((4-(4-chlorophenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA XII | 4.8 |

| 4-((4-(3-methoxyphenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA I | 38.6 |

| 4-((4-(3-methoxyphenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA II | 5.8 |

| 4-((4-(3-methoxyphenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA IX | 68.9 |

| 4-((4-(3-methoxyphenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA XII | 5.1 |

| 4-((4-(4-methoxyphenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA I | 7.9 |

| 4-((4-(4-methoxyphenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA II | 3.7 |

| 4-((4-(4-methoxyphenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA IX | 30.2 |

| 4-((4-(4-methoxyphenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA XII | 4.5 |

| 4-((4-(4-fluorophenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA I | 8.9 |

| 4-((4-(4-fluorophenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA II | 5.6 |

| 4-((4-(4-fluorophenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA IX | 55.4 |

| 4-((4-(4-fluorophenyl)piperazin-1-yl)carbonyl)benzenesulfonamide | hCA XII | 4.9 |

| Acetazolamide (Standard) | hCA I | 250 |

| Acetazolamide (Standard) | hCA II | 12 |

| Acetazolamide (Standard) | hCA IX | 25 |

Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov

These findings suggest that the 1-(4-chlorobenzhydryl)piperazine scaffold could be a promising starting point for designing novel and selective carbonic anhydrase inhibitors. Further research is warranted to synthesize and evaluate such derivatives directly.

Radioprotective Effects

The development of effective radioprotective agents is crucial for mitigating the harmful effects of ionizing radiation in both medical and emergency scenarios. rsc.orgresearcher.life Research into piperazine derivatives has revealed their potential as radioprotectors. rsc.orgresearcher.lifenih.govdoaj.org While studies focusing specifically on 1-(4-chlorobenzhydryl)piperazine derivatives are limited, research on analogous structures, such as 1-(2-hydroxyethyl)piperazine derivatives, has provided valuable insights into the radioprotective capabilities of the piperazine moiety. rsc.orgresearcher.lifenih.govmdpi.com

These studies have shown that certain piperazine derivatives can protect human cells from radiation-induced apoptosis. nih.govdoaj.org For example, in one study, a series of novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated for their radioprotective effects on the MOLT-4 lymphoblastic leukemia cell line. rsc.orgresearcher.life Several of these compounds demonstrated a significant increase in cell viability after exposure to gamma radiation. rsc.orgmdpi.com

The radioprotective efficacy of these compounds was quantified using methods such as the dicentric chromosome assay (DCA), which measures the mitigation of DNA damage. rsc.orgnih.gov Some of the synthesized piperazine derivatives showed notable efficacy in reducing the number of dicentric chromosomes, indicating their potential to protect against radiation-induced genetic damage. rsc.orgnih.gov

The following table presents the in vitro radioprotective effects of some 1-(2-hydroxyethyl)piperazine derivatives, illustrating the potential of the piperazine scaffold in this context.

Table 2: In Vitro Radioprotective Effects of Piperazine Derivatives on Cell Viability

| Compound | Cell Viability (%) after 1 Gy Irradiation |

|---|---|

| Control (Irradiated) | 40 |

| Compound 4 | 61 |

| Compound 6 | 69 |

| Compound 7 | 64 |

| Compound 8 | 57 |

Data represents the percentage of viable MOLT-4 cells 60 minutes after irradiation, following pre-treatment with 100 μM of the respective compound. mdpi.com

These findings indicate that the piperazine scaffold is a promising platform for the development of novel radioprotective agents. rsc.orgresearcher.life Although direct evidence for 1-(4-chlorobenzhydryl)piperazine derivatives is not yet available, the established radioprotective properties of other piperazine-containing compounds suggest that this class of molecules merits further investigation for such applications.

Anthelmintic Activity

Helminth infections remain a significant global health problem, and the development of new anthelmintic agents is crucial to combat parasitic worm infestations. The piperazine nucleus is a well-established pharmacophore in anthelmintic drugs. mdpi.com Research has been conducted to explore the anthelmintic potential of more complex piperazine derivatives, including those with a benzhydryl moiety.

A study focused on the synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives has demonstrated their potential antihistaminic and anthelmintic activities. ijpsr.com In this research, several 1-benzhydryl piperazine acyl derivatives were synthesized and tested for their ability to induce paralysis and death in earthworms, a common model for screening anthelmintic compounds. ijpsr.com

The study revealed that the synthesized 1-benzhydryl piperazine derivatives exhibited significant anthelmintic activity, with some compounds showing comparable or even superior effects to the standard drug, piperazine citrate. ijpsr.com The time taken for the compounds to cause paralysis and death of the worms was recorded and used as a measure of their efficacy.

The following table summarizes the anthelmintic activity of a series of synthesized 1-benzhydryl piperazine derivatives.

Table 3: Anthelmintic Activity of 1-Benzhydryl Piperazine Derivatives

| Compound Code | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|

| AT-5 | 45.33 ± 0.88 | 70.67 ± 0.88 |

| AT-6 | 39.00 ± 1.15 | 65.33 ± 0.88 |

| AT-7 | 42.67 ± 0.88 | 68.33 ± 0.88 |